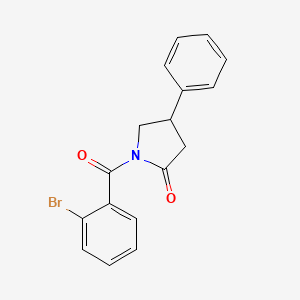
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the thiochromene family and has a molecular weight of 381.89 g/mol.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of certain inflammatory mediators, such as prostaglandins and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide in lab experiments is its ability to exhibit antitumor activity against various cancer cell lines. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a plant growth regulator.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animals.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide. One area of interest is its potential as a treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Another potential future direction is the development of this compound as a pesticide. Studies have shown that it has potential as a plant growth regulator and as an inhibitor of certain plant pathogens.
Finally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential as a treatment for various diseases.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide can be achieved through a multistep process. The first step involves the synthesis of 3,4-dihydro-2H-thiochromene-4-carboxylic acid through the reaction of 2-methyl-2-propanethiol with maleic anhydride. The resulting product is then converted to the corresponding acid chloride through the reaction with thionyl chloride. In the second step, the acid chloride is reacted with 4-chlorophenol to obtain the corresponding phenyl ester. Finally, the phenyl ester is reacted with N-(2-aminoethyl)acetamide to produce the desired product.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide has been studied for its potential applications in various fields. In medicine, it has been shown to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In agriculture, this compound has been studied for its potential as a pesticide due to its ability to inhibit the growth of certain plant pathogens. It has also been investigated for its potential as a plant growth regulator.
In material science, 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide has been studied for its ability to act as a corrosion inhibitor for various metals, including steel and aluminum.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c18-12-5-7-13(8-6-12)21-11-17(20)19-15-9-10-22-16-4-2-1-3-14(15)16/h1-8,15H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFKFFCCOUEDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)
![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)
![1-[2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7456810.png)
![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)

![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)

![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)



